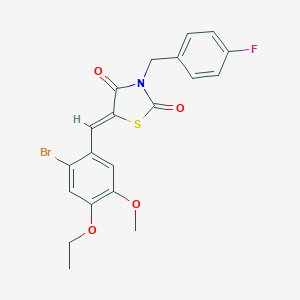![molecular formula C21H12Cl2FNO3S B302164 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)
5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as "DCPTA," is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation and cell differentiation.
Mecanismo De Acción
DCPTA exerts its biological effects by activating PPARγ, a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ activation leads to increased insulin sensitivity, decreased inflammation, and enhanced adipocyte differentiation, which collectively contribute to the therapeutic effects of DCPTA.
Biochemical and Physiological Effects:
DCPTA has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. It also reduces inflammation and oxidative stress, which are known to contribute to the development of these diseases. In addition, DCPTA has been found to inhibit the growth and proliferation of cancer cells, as well as protect against neuronal damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPTA has several advantages for laboratory experiments, including its high potency and selectivity for PPARγ, as well as its ability to cross the blood-brain barrier and exert neuroprotective effects. However, its relatively low solubility and stability may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DCPTA, including:
1. Further elucidation of its mechanism of action and downstream targets in different cell types and tissues.
2. Investigation of its potential use in combination with other drugs or therapies for the treatment of diabetes, obesity, cancer, and neurodegenerative disorders.
3. Development of more stable and soluble analogs of DCPTA for improved pharmacological properties.
4. Exploration of its potential use as a tool compound for studying the role of PPARγ in various biological processes.
5. Investigation of its potential use as a therapeutic agent for other diseases, such as inflammatory bowel disease, atherosclerosis, and liver fibrosis.
In conclusion, DCPTA is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and explore its potential use in clinical settings.
Métodos De Síntesis
The synthesis of DCPTA involves the reaction of 2,5-dichlorobenzaldehyde and 4-fluorobenzylamine with 2-furylcarboxaldehyde in the presence of thiazolidinedione and a suitable catalyst. The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
DCPTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation in animal models of diabetes and obesity. In addition, DCPTA has been found to inhibit the growth and proliferation of cancer cells, as well as protect against neuronal damage in models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C21H12Cl2FNO3S |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H12Cl2FNO3S/c22-13-3-7-17(23)16(9-13)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10- |
Clave InChI |
TYKIHIDRVMEVTC-GRSHGNNSSA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=O)F |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(trifluoromethyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302081.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)
![N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302085.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)


![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)